BenchChemオンラインストアへようこそ!

N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine

Kinase inhibitor design GPCR ligand Hinge-binding motif

This compound delivers a unique 2-aminopyrimidine hinge-binding motif pre-coupled to a rigid azetidine linker and a 4-tert-butylbenzoyl lipophilic group (ClogP >2.5). Unlike the 4-amine regioisomer (CAS 2097915-23-4) or the des-benzoyl scaffold (CAS 1380300-74-2), this combination preserves canonical hinge H-bond geometry while probing hydrophobic selectivity pockets in JAK or H4 receptor programs. Ideal for parallel SAR library expansion; the tert-butylbenzoyl group also serves as a lipophilic anchor or can be cleaved for further diversification. No public kinase selectivity data exists—buyers must perform de novo profiling. Verify identity (¹H NMR, LCMS) and solubility in assay media upon receipt.

Molecular Formula C18H22N4O
Molecular Weight 310.401
CAS No. 2034420-81-8
Cat. No. B2467566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
CAS2034420-81-8
Molecular FormulaC18H22N4O
Molecular Weight310.401
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
InChIInChI=1S/C18H22N4O/c1-18(2,3)14-7-5-13(6-8-14)16(23)22-11-15(12-22)21-17-19-9-4-10-20-17/h4-10,15H,11-12H2,1-3H3,(H,19,20,21)
InChIKeyLAWYTUUUCUWWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-tert-Butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2034420-81-8): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2034420-81-8) is a synthetic small molecule (MW 310.4 g/mol, C18H22N4O) comprising a pyrimidin-2-amine core linked via a 3-aminoazetidine bridge to a 4-tert-butylbenzoyl moiety [1]. This compound belongs to the azetidinyl pyrimidine chemical class, which has been described in patent literature as a scaffold for Janus kinase (JAK) inhibition [2] and histamine H4 receptor antagonism [3]. The tert-butylbenzoyl substituent contributes substantial lipophilicity (ClogP estimated > 2.5) that differentiates it from simpler azetidinyl-pyrimidine scaffolds. Procurable from specialty chemical suppliers as a research-grade building block, this compound serves as a candidate for kinase inhibitor or GPCR modulator discovery programs, though prospective buyers should note that peer-reviewed quantitative pharmacology for this exact CAS number remains absent from authoritative public databases such as ChEMBL and PubChem BioAssay as of the search date.

Why N-[1-(4-tert-Butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine Cannot Be Replaced by In-Class Analogs Without Quantitative Re-Validation


Azetidinyl pyrimidine derivatives are not functionally interchangeable. The specific 2-amine substitution pattern on the pyrimidine ring, as opposed to the 4-amine regioisomer (CAS 2097915-23-4), alters the hydrogen-bond donor/acceptor geometry presented to kinase hinge regions or GPCR binding pockets [1]. The 4-tert-butylbenzoyl group introduces steric bulk and hydrophobic character that is absent in the unsubstituted scaffold N-(azetidin-3-yl)pyrimidin-2-amine (CAS 1380300-74-2); this group is anticipated to occupy lipophilic sub-pockets that smaller acyl substituents cannot fill, potentially conferring selectivity across the kinome or receptor family [2]. Substituting with the 4-amine regioisomer or the des-benzoyl scaffold without re-running biochemical and cellular assays carries a high risk of losing target engagement, selectivity, or physicochemical properties critical for assay compatibility. The sections below examine the available evidence—and its limitations—for making an informed procurement decision.

N-[1-(4-tert-Butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine: Quantitative Differential Evidence Guide for Procurement Decisions


Regioisomeric Differentiation: Pyrimidine 2-Amine vs. 4-Amine Substitution

The target compound bears the pyrimidin-2-amine substitution pattern, in contrast to its closest commercially available regioisomer, N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097915-23-4). In kinase inhibitor design, the 2-aminopyrimidine motif is a well-precedented hinge-binding element (e.g., imatinib, nilotinib), whereas 4-aminopyrimidine places the donor-acceptor pair in a geometry that is incompatible with many kinase hinge regions [1]. No direct biochemical comparison data between these two regioisomers is publicly available; however, the patent literature explicitly claims azetidinyl pyrimidine-2-amines, not 4-amines, as JAK or H4 ligands, implying structure-activity relationship (SAR) preference for the 2-amino configuration [1][2]. This constitutes class-level inference only, and prospective users must conduct head-to-head biochemical profiling to confirm target-specific differentiation.

Kinase inhibitor design GPCR ligand Hinge-binding motif Regioisomer comparison

Lipophilic Bulk Differentiation: 4-tert-Butylbenzoyl vs. Unsubstituted or Small-Acyl Scaffolds

The 4-tert-butylbenzoyl substituent (calculated ClogP contribution ~3.0) distinguishes this compound from the core scaffold N-(azetidin-3-yl)pyrimidin-2-amine (CAS 1380300-74-2, ClogP ~0.5) and from analogs bearing smaller acyl groups such as acetyl or cyclopropanecarbonyl [1]. In kinase inhibitor SAR, bulky lipophilic groups at this vector can occupy selectivity pockets (e.g., the 'deep pocket' or 'back pocket') adjacent to the ATP-binding site, potentially improving selectivity over closely related kinases [2]. No quantitative selectivity or potency data exist for this exact compound; this differentiation is based on well-established medicinal chemistry principles and patent disclosures of the azetidinyl pyrimidine class [2]. The 4-tert-butylphenyl group may also reduce aqueous solubility relative to smaller acyl analogs, an important consideration for assay development.

Lipophilic efficiency Kinase selectivity pocket ADME prediction Scaffold comparison

Azetidine Ring Conformational Constraint: Differentiation from Flexible-Chain Analogs

The azetidine ring imposes a rigid, defined geometry between the pyrimidine core and the 4-tert-butylbenzoyl group, constraining the dihedral angle and reducing the entropic penalty upon target binding compared to flexible-chain linkers such as piperidine or linear alkyl amines [1]. The azetidinyl pyrimidine patent literature emphasizes that azetidine-containing compounds exhibit kinase inhibitory activity, indicating that the four-membered ring geometry is compatible with, and potentially favorable for, target engagement [2]. While no direct comparison between this azetidine and a flexible-chain analog exists for this specific compound, the broader kinase inhibitor field has demonstrated that conformational restriction can improve both potency and selectivity by pre-organizing the bioactive conformation [1]. This remains a class-level inference requiring experimental validation for this compound.

Conformational restriction Azetidine scaffold Entropic benefit Selectivity optimization

Critical Transparency Note: Absence of Target-Specific Quantitative Pharmacology for CAS 2034420-81-8

An exhaustive search of ChEMBL, BindingDB, PubChem BioAssay, and the patent examples within US20240002392A1 and US20230167094A1 failed to identify any quantitative biochemical or cellular activity data (IC50, Ki, Kd, EC50) for N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine. No head-to-head comparison data exist for this compound against any named comparator. The BindingDB entries retrieved for related search queries (e.g., BDBM50425824/CHEMBL2312289) correspond to structurally distinct compounds and are not applicable to CAS 2034420-81-8. Consequently, all differentiation claims presented in this guide are class-level inferences derived from patent disclosures and medicinal chemistry principles, and carry significant uncertainty. Procurement decisions must be accompanied by in-house biochemical profiling against the intended target(s) and key off-targets. This compound should be viewed as a screening candidate requiring full de novo characterization rather than a validated tool compound.

Data gap Procurement risk Validation requirement Screening prerequisite

N-[1-(4-tert-Butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine: Recommended Application Scenarios Based on Structural and Class-Level Evidence


Kinase Inhibitor Lead Generation Requiring a Hinge-Binding 2-Aminopyrimidine Scaffold with a Lipophilic Selectivity Vector

For medicinal chemistry programs targeting kinases where the 2-aminopyrimidine hinge-binding motif is validated (e.g., JAK family, as indicated by patent US20240002392A1 [1]), this compound offers a pre-built scaffold combining the essential hinge-binding element with a 4-tert-butylbenzoyl group capable of probing lipophilic selectivity pockets. Unlike the 4-amine regioisomer (CAS 2097915-23-4), the 2-amine configuration maintains the canonical donor-acceptor geometry required for hinge-region hydrogen bonding. Researchers should use this compound as a starting point for SAR exploration, with the understanding that de novo biochemical profiling against the target kinase panel is required.

Histamine H4 Receptor Antagonist Screening in the Context of Inflammatory or Immunological Disease Models

Patent US20230167094A1 describes azetidinylpyrimidin-2-amine derivatives as H4 receptor antagonists [2]. The 4-tert-butylbenzoyl substituent may enhance receptor-ligand interactions in hydrophobic sub-pockets of the H4 receptor binding site. Procurement is warranted for laboratories conducting H4 antagonist screening campaigns, provided that in vitro binding and functional assays are established to confirm target engagement. The rigid azetidine scaffold may offer entropic advantages over more flexible chemotypes, though this remains to be experimentally verified for this specific compound.

Chemical Biology Tool Compound Development Requiring a Functionalizable Azetidinyl-Pyrimidine Core

The 2-aminopyrimidine and azetidine functionalities provide synthetic handles for further derivatization. The tert-butylbenzoyl group can serve as a lipophilic anchor or be replaced via hydrolysis to generate the free azetidine-amine intermediate for subsequent diversification. This compound is suitable as a building block in parallel synthesis libraries targeting kinase or GPCR families [1]. However, users must independently verify purity (recommend ≥95% by HPLC) and identity (¹H NMR, LCMS) upon receipt, and establish solubility in their assay media given the predicted moderate-to-low aqueous solubility.

Selectivity Profiling of Azetidine-Containing Kinase Inhibitors Against a Panel of Closely Related Kinases

Given the absence of public selectivity data, this compound is appropriate for inclusion in broad kinome profiling panels (e.g., KINOMEscan or similar) to establish its selectivity fingerprint relative to known JAK inhibitors or other 2-aminopyrimidine-based kinase inhibitors [1]. The unique combination of the azetidine linker and 4-tert-butylbenzoyl group may confer a selectivity profile distinct from both simpler azetidinyl-pyrimidines and more flexible-chain analogs, but this hypothesis can only be tested experimentally. Procurement decisions should account for the compound's uncharacterized status and the associated assay development costs.

Quote Request

Request a Quote for N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.